Ethyl 3-exo-aminobicyclo[2.2.1]heptane-2-exo-carboxylate hydrochloride
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Overview
Description
Ethyl 3-exo-aminobicyclo[2.2.1]heptane-2-exo-carboxylate hydrochloride is a chemical compound with the molecular formula C10H18ClNO2 and a molecular weight of 219.71 g/mol . This compound is known for its unique bicyclic structure, which includes a bicyclo[2.2.1]heptane ring system. It is commonly used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-exo-aminobicyclo[2.2.1]heptane-2-exo-carboxylate hydrochloride typically involves the following steps:
Formation of the bicyclic ring system: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclo[2.2.1]heptane structure.
Introduction of the amino group: The amino group can be introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a precursor compound.
Esterification: The carboxylate group is introduced through an esterification reaction, where an alcohol reacts with a carboxylic acid or its derivative.
Hydrochloride formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-exo-aminobicyclo[2.2.1]heptane-2-exo-carboxylate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 3-exo-aminobicyclo[2.2.1]heptane-2-exo-carboxylate hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of Ethyl 3-exo-aminobicyclo[2.2.1]heptane-2-exo-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .
Comparison with Similar Compounds
Ethyl 3-exo-aminobicyclo[2.2.1]heptane-2-exo-carboxylate hydrochloride can be compared with other similar compounds, such as:
Ethyl 3-exo-aminobicyclo[2.2.1]heptane-2-exo-carboxylate: This compound lacks the hydrochloride salt form but has similar chemical properties.
Ethyl 3-exo-aminobicyclo[2.2.1]heptane-2-exo-carboxylate hydrobromide: This compound has a bromide salt form instead of a chloride salt.
Ethyl 3-exo-aminobicyclo[2.2.1]heptane-2-exo-carboxylate acetate: This compound has an acetate salt form and may have different solubility and reactivity properties.
The uniqueness of this compound lies in its specific salt form, which can influence its solubility, stability, and reactivity in various applications .
Properties
CAS No. |
95630-75-4 |
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Molecular Formula |
C10H18ClNO2 |
Molecular Weight |
219.71 g/mol |
IUPAC Name |
ethyl (1R,2S,3R,4S)-3-aminobicyclo[2.2.1]heptane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H17NO2.ClH/c1-2-13-10(12)8-6-3-4-7(5-6)9(8)11;/h6-9H,2-5,11H2,1H3;1H/t6-,7+,8+,9-;/m1./s1 |
InChI Key |
GUZMBZLNPJWBTA-WZSOELRKSA-N |
SMILES |
CCOC(=O)C1C2CCC(C2)C1N.Cl |
Isomeric SMILES |
CCOC(=O)[C@H]1[C@@H]2CC[C@@H](C2)[C@H]1N.Cl |
Canonical SMILES |
CCOC(=O)C1C2CCC(C2)C1N.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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